
美乐培酮
描述
美哌隆是一种非典型抗精神病药,属于丁酰苯类化学类别。 它主要用于治疗睡眠障碍、意识混乱和精神运动功能障碍,尤其适用于老年人、精神病患者和酒精依赖患者 . 从结构上看,它与典型抗精神病药氟哌啶醇相关 .
科学研究应用
美哌隆具有广泛的科学研究应用:
化学: 它被用作各种化学研究中的参考化合物。
生物学: 研究美哌隆对神经递质系统的影响及其潜在的神经保护特性。
医学: 它用于治疗精神分裂症、睡眠障碍、躁动不安和精神运动不安。 .
工业: 美哌隆用于制药行业开发抗精神病药物.
作用机制
美哌隆通过拮抗 D2 多巴胺能受体和 5HT2A 5-羟色胺能受体发挥作用。 这种双重拮抗作用有助于减少精神病症状,同时将锥体外系副作用降至最低。 该化合物对 D2 受体的亲和力较弱,降低了多巴胺受体超敏反应的风险 .
生化分析
Biochemical Properties
Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . It has a weak affinity for D2 receptors, which reduces the risk of inducing dopamine receptor supersensitivity after both acute and chronic administration . The compound interacts with these receptors by binding to them and inhibiting their activity, which helps to alleviate symptoms of psychosis and agitation .
Cellular Effects
Melperone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving dopamine and serotonin . This modulation can lead to changes in gene expression and cellular metabolism, resulting in the therapeutic effects observed in patients with schizophrenia and other psychiatric disorders . Additionally, Melperone has been shown to produce minimal extrapyramidal symptoms, which are often associated with traditional antipsychotics .
Molecular Mechanism
At the molecular level, Melperone exerts its effects primarily through its antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . By binding to these receptors, Melperone inhibits their activity, which helps to balance neurotransmitter levels in the brain and reduce symptoms of psychosis . The compound’s weak affinity for D2 receptors allows it to dissociate quickly, reducing the risk of dopamine receptor supersensitivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Melperone have been observed to change over time. The compound is known to have a moderate effect on QT prolongation at clinical doses, which necessitates ECG monitoring . Over time, Melperone’s stability and degradation can impact its long-term effects on cellular function, with studies indicating that it remains effective in managing symptoms of schizophrenia and other psychiatric disorders .
Dosage Effects in Animal Models
In animal models, the effects of Melperone vary with different dosages. Lower doses of Melperone have been shown to reduce mean aortic blood pressure and increase heart rate in dogs . Higher doses can lead to more pronounced effects on ventricular and atrial refractoriness . Toxic or adverse effects at high doses include sedation and QT interval prolongation .
Metabolic Pathways
Melperone is primarily metabolized in the liver and excreted mainly in the urine . The compound’s metabolism can be influenced by other drugs, such as Stiripentol, which can decrease its excretion rate and result in higher serum levels . The metabolic pathways involved in Melperone’s breakdown include hepatic enzymes that facilitate its conversion into metabolites .
Transport and Distribution
Melperone is transported and distributed within cells and tissues through various mechanisms. It has a bioavailability of 54% when taken orally via syrup and 65% when taken as a tablet . The compound is known to bind to plasma proteins, which aids in its distribution throughout the body . Melperone’s localization and accumulation in specific tissues can be influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of Melperone involves its distribution to specific compartments or organelles within cells. The compound’s activity and function can be affected by targeting signals or post-translational modifications that direct it to these locations . Melperone’s weak affinity for dopamine receptors allows it to rapidly dissociate, which may contribute to its atypical antipsychotic profile .
准备方法
美哌隆的合成涉及 4-氟丁酰苯酮与 4-甲基哌啶的反应。 该反应通常在受控条件下进行,以确保形成所需产物。 工业生产方法通常涉及优化反应条件以最大限度地提高产量和纯度 .
化学反应分析
美哌隆会发生各种化学反应,包括:
氧化: 美哌隆可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将美哌隆转化为醇衍生物。
取代: 美哌隆可以发生取代反应,尤其是在氟苯基部分,形成各种衍生物。 这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及亲核试剂用于取代反应.
相似化合物的比较
美哌隆在结构上与其他丁酰苯类抗精神病药(如氟哌啶醇)相关。 由于其独特的受体结合谱和较低的锥体外系副作用风险,它被归类为非典型抗精神病药。 类似的化合物包括:
氟哌啶醇: 一种典型抗精神病药,对 D2 受体的亲和力更高。
左美丙嗪: 一种低效力抗精神病药,具有更广泛的受体结合谱。
美哌隆独特的受体亲和力组合和较低的副作用谱使其成为治疗各种精神疾病的宝贵选择。
属性
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMFBWQBDIGMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1622-79-3 (hydrochloride) | |
| Record name | Melperone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023298 | |
| Record name | Methylperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
120-125 | |
| Record name | Melperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. It has a weak affinity to D2 receptors and possesses less risk of inducing dopamine receptor supersensitivity after both acute and chronic administration. In addition, the ratio of dopamine D4/D2 occupancy for melperone has been shown to resemble the binding profile of clozapine. | |
| Record name | Melperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3575-80-2 | |
| Record name | Melperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3575-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melperone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WA3K39B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
78-82 | |
| Record name | Melperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


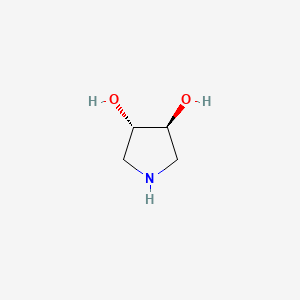
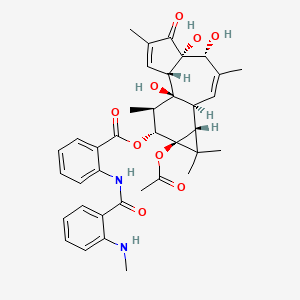
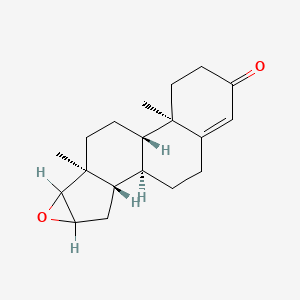
![(6R)-2-methyl-6-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1203209.png)
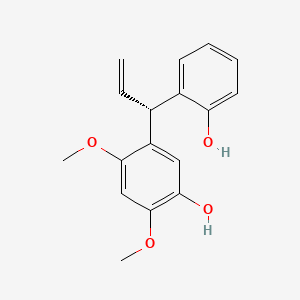
![1-[2-(1-Cyclohexenyl)ethyl]-5-[[4-(diethylamino)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1203213.png)
![3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1203214.png)
![N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1203215.png)
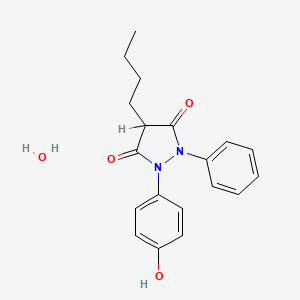
![2-Chloro-10-[3-(methylamino)propyl]-10H-phenothiazin-7-ol](/img/structure/B1203219.png)


![N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1203223.png)
![(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID](/img/structure/B1203224.png)
